

comparative toxicity profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate and related compounds

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Compound of Interest

2-Methoxyphenyl (4chlorophenoxy)acetate

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Comparative Toxicity Profile: 2-Methoxyphenyl (4-chlorophenoxy)acetate and Related Compounds

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative toxicological overview of **2-Methoxyphenyl (4-chlorophenoxy)acetate** and its primary structural analogs, 4-chlorophenoxyacetic acid (4-CPA) and guaiacol (2-methoxyphenol). Due to the limited direct toxicological data on the parent compound, this analysis focuses on the well-documented toxicities of its potential hydrolysis products, providing a predictive framework for its hazard profile. All experimental data is presented in standardized tables, and relevant testing methodologies are detailed to ensure reproducibility and comprehensive understanding.

Executive Summary

2-Methoxyphenyl (4-chlorophenoxy)acetate is an ester comprised of 4-chlorophenoxyacetic acid and guaiacol. In the absence of direct toxicity data for the ester, a conservative approach to hazard assessment involves evaluating the toxicity of its constituent parts. 4-Chlorophenoxyacetic acid, a plant growth regulator, exhibits moderate acute oral toxicity and is



a severe eye irritant. Developmental toxicity in rats has been observed at high doses. Guaiacol, a naturally occurring organic compound, demonstrates moderate acute toxicity via oral and dermal routes and is a skin and eye irritant. The combined toxicological properties of these two compounds suggest that **2-Methoxyphenyl (4-chlorophenoxy)acetate** may pose similar hazards, particularly concerning eye and skin irritation, and potential systemic toxicity upon absorption and subsequent hydrolysis.

Data Presentation

Table 1: Acute Toxicity Data

Compound	Test Species	Route of Administration	LD50 Value	GHS Category
4- Chlorophenoxya cetic acid (4- CPA)	Rat	Oral	850 mg/kg bw	Category 4
Rabbit	Dermal	> 2000 mg/kg bw	Not Classified	
Guaiacol	Rat	Oral	725 mg/kg bw[1]	Category 4
Mouse	Oral	621 mg/kg bw[1] [2]	Category 4	
Rabbit	Dermal	4600 mg/kg bw[1]	Not Classified	

Table 2: Skin and Eye Irritation Data



Compound	Test Species	Endpoint	Observation	GHS Category
4- Chlorophenoxya cetic acid (4- CPA)	Rabbit	Skin Irritation	Non-irritant	Not Classified
Rabbit	Eye Irritation	Severe Irritant[3]	Category 1	
Guaiacol	Rabbit	Skin Irritation	Irritant[1][2]	Category 2
Rabbit	Eye Irritation	Causes serious eye irritation[1][2]	Category 2A	

Table 3: Developmental Toxicity Data

Compound	Test Species	NOAEL (Maternal Toxicity)	NOAEL (Developmenta I Toxicity)	Key Findings
4- Chlorophenoxya cetic acid (4- CPA)	Rat	-	-	Developmental toxin causing decreased fetal body weight and skeletal variations.[3]
2,4- Dichlorophenoxy acetic acid (2,4- D) (Analogue)	Rat & Rabbit	~10 mg/kg/day[4]	> 90 mg/kg/day (in the absence of maternal toxicity)[4]	Fetal effects only seen at maternally toxic doses.[4]

Experimental Protocols

The following are summaries of standard protocols for key toxicological endpoints, based on OECD Test Guidelines.

Acute Oral Toxicity (OECD TG 423)



The Acute Toxic Class Method is employed to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner using a small number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of each step (mortality or survival) determines the next dose level. Observations of toxic effects and mortality are recorded for up to 14 days. This method allows for the classification of a substance into a GHS toxicity category with a reduced number of animals compared to classical LD50 tests.[5][6][7]

Skin Irritation (OECD TG 404 / 439)

The potential for a substance to cause skin irritation is assessed using either in vivo (TG 404) or in vitro (TG 439) methods.

- In Vivo (TG 404): A single dose of the test substance is applied to the shaved skin of an albino rabbit.[8][9][10] The site is observed for erythema and edema at specified intervals over 14 days.[9] The severity and reversibility of the skin reactions are scored to determine the irritation potential.[8][9]
- In Vitro (TG 439): This method utilizes a reconstructed human epidermis (RhE) model.[1][2]
 [3] The test chemical is applied to the tissue surface, and cell viability is measured after a defined exposure period.[11] A reduction in viability below a certain threshold indicates that the substance is an irritant.[3][11]

Eye Irritation (OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[12] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed effects are scored to classify the substance's eye irritation potential.[12] A weight-of-the-evidence approach, including in vitro data, is recommended to minimize animal testing.[12][13]

Prenatal Developmental Toxicity (OECD TG 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus. The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[14][15] Dams are



monitored for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.[15] This allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[4]

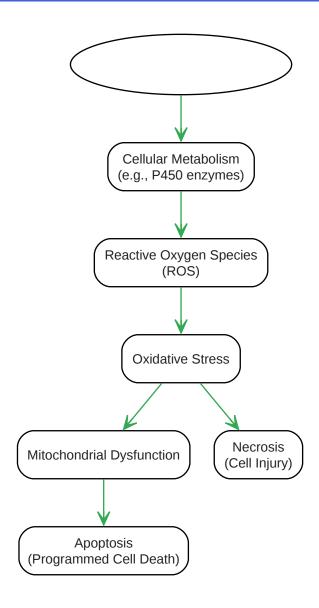
Mandatory Visualizations



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Caption: Tiered testing strategy for toxicological assessment.





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Caption: Generalized pathway of xenobiotic-induced cellular toxicity.

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